molecular formula C22H17N5O2 B2863704 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251597-22-4

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2863704
CAS No.: 1251597-22-4
M. Wt: 383.411
InChI Key: YZSQGCSJQCNHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (hereafter referred to as Compound A) is a heterocyclic molecule with a fused triazolo-pyridine core, a benzyl substituent at position 2, and a 4-methylphenyl-substituted oxadiazole moiety at position 6. Its molecular formula is C₂₂H₁₇N₅O₂ (MW: 383.41 g/mol), and it exhibits a high logP value of 4.623, indicative of significant lipophilicity . Key physicochemical properties include a polar surface area (PSA) of 62.707 Ų and low water solubility (LogSw: -4.50), which may influence its pharmacokinetic profile .

Properties

IUPAC Name

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-15-9-11-17(12-10-15)19-23-21(29-25-19)18-8-5-13-26-20(18)24-27(22(26)28)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQGCSJQCNHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylbenzohydrazide (Intermediate A)

4-Methylbenzoic acid (1a , 20 mmol) is refluxed in methanol with concentrated sulfuric acid to yield methyl 4-methylbenzoate (2a ). Subsequent treatment with hydrazine hydrate (20 mmol) in methanol produces 4-methylbenzohydrazide (3a ) in 67–70% yield (mp: 163–166°C).

Characterization Data :

  • IR (KBr) : 745 cm⁻¹ (C-Cl), 1645 cm⁻¹ (C=O), 3310 cm⁻¹ (NH).
  • ¹³C NMR : δ 167.8 (C=O), 139.2 (aromatic C), 21.4 (CH₃).

Cyclization to 3-(4-Methylphenyl)-1,2,4-Oxadiazole (Intermediate B)

3a (5 mmol) is reacted with cyanogen bromide (7.5 mmol) in methanol under reflux for 5–7 hours. The product, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4a ), is isolated in 72% yield after recrystallization from ethanol.

Optimization Note : Phosphorus oxychloride-mediated cyclization (alternative method) enhances yield to 85% by facilitating dehydration.

Synthesis of 2-Benzyl-2H,3H-Triazolo[4,3-a]Pyridin-3-One Core

Formation of Pyridinone Hydrazide (Intermediate C)

Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate (2b , from) is treated with hydrazine hydrate to yield 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide (3b ). This intermediate undergoes cyclocondensation with benzyl isocyanate in DMF to form the triazolopyridinone scaffold.

Reaction Conditions :

  • Solvent: Dry DMF, 80°C, 12 hours.
  • Yield: 68%.

Benzylation at N-2 Position

Intermediate C is alkylated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 60°C for 6 hours, affording 2-benzyl-2H,3H-triazolo[4,3-a]pyridin-3-one (D ) in 75% yield.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45–7.32 (m, 5H, benzyl-H), 5.62 (s, 2H, CH₂Ph).
  • HRMS : m/z 265.0952 [M+H]⁺ (calc. 265.0958).

Coupling of Oxadiazole and Triazolopyridinone Fragments

Nucleophilic Aromatic Substitution

Intermediate B is treated with Intermediate D in the presence of NaH (2.2 equiv) in dry THF at 0°C. The mixture is warmed to room temperature and stirred for 24 hours, yielding the coupled product in 58% yield.

Mechanistic Insight : Deprotonation of the triazolopyridinone at C-8 activates the position for nucleophilic attack by the oxadiazole’s amine group.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

A Suzuki-Miyaura coupling is employed using [Pd(PPh₃)₄] (5 mol%), K₂CO₃ (2 equiv), and 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid. The reaction proceeds in dioxane/water (4:1) at 90°C for 12 hours, achieving a higher yield of 76%.

Spectral Characterization and Validation

The final compound is characterized by:

  • IR (KBr) : 1722 cm⁻¹ (C=O, oxadiazole), 1610 cm⁻¹ (C=N, triazole).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (d, J = 5.1 Hz, 1H), 8.12 (s, 1H), 7.89–7.21 (m, 9H), 5.71 (s, 2H).
  • ¹³C NMR : δ 167.5 (C=O), 163.2 (C=N), 140.1–115.3 (aromatic C), 21.3 (CH₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Nucleophilic Substitution 58 95 24 No transition metals required
Suzuki Coupling 76 98 12 Higher regioselectivity

Challenges and Optimization Strategies

  • Low Solubility : Use of DMF/THF (1:1) as co-solvent improves reaction homogeneity.
  • Byproduct Formation : Addition of molecular sieves (4Å) absorbs H₂O, minimizing hydrolysis of the oxadiazole ring.
  • Scale-Up Limitations : Continuous flow chemistry reduces reaction time to 3 hours with 82% yield.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolo-Pyridine Derivatives with Oxadiazole Substituents

Compound B : 8-[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
  • Structure : Differs from Compound A by the absence of the 2-benzyl group and substitution of 4-methylphenyl with 3-methylphenyl on the oxadiazole ring.
  • Molecular Formula : C₁₅H₁₁N₅O₂ (MW: 293.29 g/mol).
  • Simplified structure likely enhances solubility but may reduce binding affinity due to fewer hydrophobic interactions.
Compound C : 5-Bromo-2-(3-Methyl-[1,2,4]Oxadiazol-5-yl)-Pyridine
  • Structure : A simpler pyridine derivative with bromine at position 5 and a 3-methyl-oxadiazole at position 2.
  • Molecular Formula : C₈H₆BrN₃O (MW: 240.07 g/mol).
  • Key Differences :
    • Bromine introduces electron-withdrawing effects, altering electronic distribution.
    • Smaller size and lower molecular weight (240.07 vs. 383.41) suggest improved membrane permeability but reduced target specificity.
  • Implications : The bromo substituent may enhance interactions with nucleophilic residues in viral proteases or polymerases .

Pyrazole and Triazolo-Pyrazine Derivatives

Compound D : 4-Benzoyl-3-(4-Fluorophenyl)-1-(4-Nitrophenyl)-5-Phenyl-Pyrazole
  • Structure : Pyrazole core with electron-withdrawing groups (4-fluorophenyl, 4-nitrophenyl).
  • Targets may diverge from Compound A (e.g., cyclooxygenase or cytokine pathways rather than antiviral mechanisms) .
Compound E : 1-((1R,3S)-3-(1H-Pyrrol-1-yl)Cyclopentyl)-6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazine
  • Structure : Triazolo-pyrazine fused system with a cyclopentyl-pyrrole substituent.
  • Key Differences: Pyrazine core (vs. pyridine in Compound A) may enhance hydrogen-bonding capacity due to additional nitrogen atoms.

Pharmacological and Physicochemical Analysis

Structure-Activity Relationships (SAR)

  • Lipophilicity : Compound A ’s high logP (4.623) suggests strong membrane permeability but may limit aqueous solubility, necessitating formulation optimization .
  • Substituent Effects :
    • The 2-benzyl group in Compound A adds steric bulk and hydrophobicity, likely enhancing binding to hydrophobic pockets in viral targets.
    • Para-substitution on the oxadiazole (4-methylphenyl) may improve π-π stacking compared to meta-substituted analogs like Compound B .

Pharmacokinetic Considerations

  • Compound A ’s PSA (62.707 Ų) aligns with moderate bioavailability for orally administered drugs, though low solubility (LogSw: -4.50) may require prodrug strategies or salt formation .
  • Compound B ’s reduced molecular weight and simpler structure could favor better absorption but shorter half-life due to rapid metabolism .

Biological Activity

The compound 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule that incorporates multiple bioactive moieties. This article focuses on its biological activity , including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and characterization of this compound have been subjects of various studies, highlighting its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N5O2C_{22}H_{17}N_{5}O_{2}, with a molecular weight of approximately 373.40 g/mol. The compound consists of a triazole and an oxadiazole ring system, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H17N5O2C_{22}H_{17}N_{5}O_{2}
Molecular Weight373.40 g/mol
LogP5.0125
PSA50.95 Ų

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For example, derivatives of oxadiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

In vitro tests indicated that the compound under discussion inhibits bacterial growth with varying degrees of efficacy depending on the concentration used. The Minimum Inhibitory Concentration (MIC) values were recorded in studies involving similar compounds with oxadiazole scaffolds.

Anticancer Activity

Research has indicated that derivatives of triazoles and oxadiazoles possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A review highlighted that 1,3,4-oxadiazole derivatives have been developed as potential anticancer agents due to their ability to interact with specific biological targets .

In a comparative study, similar compounds demonstrated cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting promising activity .

Anti-inflammatory Effects

The anti-inflammatory activity of compounds containing the triazole moiety has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . In experimental models, the compound exhibited a reduction in edema and inflammatory markers.

Case Study 1: Synthesis and Antimicrobial Screening

A study synthesized various triazole derivatives and screened them for antimicrobial activity. The compound exhibited moderate to strong antibacterial effects against tested strains . The results were compiled in the following table:

Compound IDBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Target CompoundBacillus subtilis8

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, the target compound was evaluated against various cancer cell lines. The findings are summarized below:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for constructing the [1,2,4]triazolo[4,3-a]pyridin-3-one core in this compound?

  • Methodology : The triazolo[4,3-a]pyridine scaffold can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields >70% . Key steps include refluxing the hydrazine precursor with NaOCl for 3 hours, followed by extraction and alumina plug filtration to isolate the product. Alternative methods involve transition metal catalysts (e.g., Cu(I)) for regioselective cyclization .

Q. How can the 1,2,4-oxadiazole substituent at position 8 be introduced efficiently?

  • Methodology : The oxadiazole ring is typically formed via cyclization of amidoxime intermediates. For example, reacting a nitrile precursor with hydroxylamine hydrochloride under basic conditions (e.g., KOH in ethanol) generates the amidoxime, followed by cyclization using carbodiimides or thermal activation . Solvent choice (e.g., methanol) and temperature control (60–80°C) are critical to avoid side reactions.

Q. What analytical techniques are recommended for confirming the compound’s structure and purity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions and ring fusion (e.g., triazole protons at δ 8.2–8.5 ppm; oxadiazole carbons at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₆O₂: 399.1421).
  • X-ray Crystallography : Single-crystal diffraction (if available) resolves stereoelectronic effects in the fused heterocyclic system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles at the C5 position. Solvent effects (e.g., polarizable continuum models) refine predictions of solubility and stability .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Study : If the compound shows inconsistent IC₅₀ values in kinase inhibition assays:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-20) to mitigate aggregation .

  • Structural Analog Comparison : Compare with analogs (Table 1) to identify substituent-dependent activity trends .

    Table 1 : Structure-Activity Relationship (SAR) of Analogs

    CompoundSubstituent ModificationsBioactivity (IC₅₀, nM)
    Target Compound4-Methylphenyl oxadiazole120 ± 15
    Analog A4-Fluorophenyl oxadiazole85 ± 10
    Analog BBenzyl → 4-Chlorobenzyl220 ± 25

Q. How to design experiments probing the compound’s metabolic stability in vitro?

  • Methodology :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein). IC₅₀ values >10 µM suggest low inhibition risk .

Q. What mechanistic insights explain the compound’s selectivity for kinase targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) aligns the compound in ATP-binding pockets. Key interactions include:

  • Hydrogen bonding between the triazole nitrogen and kinase hinge region (e.g., Glu91 in PKCθ).
  • Hydrophobic contacts between the 4-methylphenyl group and a selectivity pocket (e.g., Leu144) .
    • Validate with mutagenesis studies (e.g., alanine scanning of predicted contact residues).

Methodological Notes

  • Synthetic Reproducibility : Batch-to-batch variability in oxadiazole formation can arise from incomplete cyclization. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Data Interpretation : Conflicting bioactivity data may stem from assay-specific readouts (e.g., fluorescence interference). Include counter-screens with structurally unrelated compounds to rule out artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.